molecular formula C8H8N4S B13690682 2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13690682
M. Wt: 192.24 g/mol
InChI Key: CJWUDLVKQJTZMN-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring fused with a pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(3-methylpyridin-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-3-2-4-10-6(5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12)

InChI Key

CJWUDLVKQJTZMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NN=C(S2)N

Origin of Product

United States

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